Rezafungin: A Technical Guide to its Discovery and Development
Rezafungin: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery and development timeline of Rezafungin (formerly CD101), a novel, long-acting echinocandin antifungal agent. This document details the preclinical and clinical development, including experimental protocols, quantitative data, and key milestones, culminating in its approval for the treatment of candidemia and invasive candidiasis.
Introduction: Addressing an Unmet Need
Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised and critically ill patients. The emergence of antifungal resistance and the limitations of existing therapies have created a pressing need for novel treatment options. Rezafungin was developed to address this need, offering a once-weekly dosing regimen designed to improve patient compliance and outcomes. Developed by Cidara Therapeutics, Rezafungin is a structural analog of anidulafungin, modified to enhance its stability and pharmacokinetic profile.
Mechanism of Action
Rezafungin, like other echinocandins, is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. By inhibiting this enzyme, Rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall.
Caption: Mechanism of action of Rezafungin.
Discovery and Preclinical Development
Rezafungin was designed as a next-generation echinocandin with improved stability and a longer half-life compared to its predecessors. This was achieved by modifying the structure of anidulafungin.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including azole-resistant isolates.
Table 1: In Vitro Susceptibility of Candida Species to Rezafungin and Comparator Antifungals (MIC µg/mL)
| Organism | Rezafungin MIC50 | Rezafungin MIC90 | Anidulafungin MIC50 | Anidulafungin MIC90 | Caspofungin MIC50 | Caspofungin MIC90 | Micafungin MIC50 | Micafungin MIC90 |
| C. albicans | 0.03 | 0.06 | 0.03 | 0.06 | 0.03 | 0.06 | 0.015 | 0.03 |
| C. glabrata | 0.06 | 0.12 | 0.03 | 0.06 | 0.06 | 0.12 | 0.03 | 0.06 |
| C. parapsilosis | 1 | 2 | 1 | 2 | 0.25 | 0.5 | 1 | 1 |
| C. tropicalis | 0.03 | 0.06 | 0.03 | 0.06 | 0.06 | 0.12 | 0.03 | 0.06 |
| C. krusei | 0.03 | 0.06 | 0.06 | 0.12 | 0.12 | 0.25 | 0.06 | 0.12 |
| C. auris | 0.25 | 0.5 | 0.12 | 0.25 | 0.25 | 0.5 | 0.12 | 0.25 |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species (MEC µg/mL)
| Organism | Rezafungin MEC50 | Rezafungin MEC90 |
| A. fumigatus | 0.03 | 0.125 |
| A. flavus | ≤0.015 | 0.03 |
| A. niger | ≤0.015 | 0.03 |
| A. terreus | 0.03 | 0.06 |
Data compiled from multiple sources.[4]
Preclinical In Vivo Efficacy
Rezafungin has demonstrated robust efficacy in various animal models of invasive fungal infections.
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Invasive Candidiasis Mouse Model:
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Animals: Neutropenic male BALB/c mice.[2]
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Immunosuppression: Cyclophosphamide administered intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]
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Infection: Intravenous (IV) injection of Candida species (e.g., C. albicans, C. auris) at a concentration of approximately 1 x 10^6 CFU/mouse.[2][6]
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Treatment: Rezafungin administered IP or IV at various dosing regimens.
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Endpoint: Fungal burden in kidneys determined by colony-forming unit (CFU) counts after 7 days of therapy.[5]
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-
Invasive Aspergillosis Mouse Model:
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Animals: Neutropenic male ICR mice.
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Immunosuppression: Cyclophosphamide (200 mg/kg) and cortisone acetate (500 mg/kg) administered IP on days -2, +3, and +8 relative to infection.[1]
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Infection: Intratracheal inoculation with Aspergillus fumigatus conidia.
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Treatment: Rezafungin administered at various doses.
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Table 3: In Vivo Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Candidiasis (C. auris)
| Rezafungin Dose (mg/kg) | Mean Log10 CFU/g in Kidney (vs. control) |
| 1 | Significant reduction |
| 4 | Significant reduction |
| 16 | Significant reduction |
| 64 | Significant reduction |
Data adapted from a study demonstrating dose-dependent reduction in fungal burden.[5]
Table 4: Survival in a Neutropenic Mouse Model of Invasive Aspergillosis
| Treatment | Survival Rate (%) |
| Vehicle Control | 0 |
| Rezafungin (1 mg/kg) | 50 |
| Rezafungin (4 mg/kg) | 60 |
| Rezafungin (16 mg/kg) | 50 |
Data adapted from a study showing a significant survival advantage with Rezafungin treatment.[9]
Clinical Development
The clinical development of Rezafungin has progressed through a series of well-defined Phase 1, 2, and 3 clinical trials to establish its safety, pharmacokinetics, and efficacy.
Caption: Rezafungin Development Timeline.
Phase 1 Studies
Phase 1 trials were conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Rezafungin.
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Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
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Population: Healthy adult volunteers.
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Intervention: Single or multiple intravenous doses of Rezafungin or placebo.
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Endpoints: Safety and tolerability, and pharmacokinetic parameters (Cmax, AUC, t1/2).
Table 5: Pharmacokinetic Parameters of Rezafungin in Healthy Adults (Single IV Dose)
| Dose | Cmax (ng/mL) | AUC(0-inf) (ng*h/mL) | t1/2 (hours) |
| 200 mg | ~7,000 | ~300,000 | ~130 |
| 400 mg | ~14,000 | ~600,000 | ~133 |
Approximate values compiled from Phase 1 data.[10]
Phase 2 Study (STRIVE - NCT02734862)
The STRIVE trial was a global, randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of Rezafungin compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[10][11]
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Design: Randomized, double-blind, double-dummy, multicenter trial.[10]
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Population: Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.[10]
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Inclusion Criteria: At least one blood culture positive for Candida or a positive test from a normally sterile site within 96 hours before randomization.[12]
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Exclusion Criteria: Neutropenia, severe hepatic impairment, and prior extensive antifungal therapy.[10]
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Interventions:
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Primary Endpoint: Overall response (clinical and mycological cure) at Day 14.[10]
Caption: STRIVE (Phase 2) Trial Workflow.
Table 6: Efficacy and Safety Outcomes from the STRIVE Trial (mITT Population)
| Outcome | Rezafungin 400mg/200mg | Caspofungin |
| Overall Cure at Day 14 (%) | 76.1 | 67.2 |
| 30-day All-Cause Mortality (%) | 4.4 | 13.1 |
| Treatment-Emergent Adverse Events (%) | 94.4 | 81.8 |
Data from the combined analysis of STRIVE Parts A and B.[11][13][14]
Phase 3 Program
The ReSTORE trial was a pivotal Phase 3 study designed to demonstrate the non-inferiority of once-weekly Rezafungin to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[7][15]
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Design: Multicenter, double-blind, double-dummy, randomized, non-inferiority trial.[15]
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Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[15]
-
Inclusion Criteria: Similar to the STRIVE trial.[16]
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Exclusion Criteria: Similar to the STRIVE trial.[16]
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Interventions:
-
Primary Endpoints:
References
- 1. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cidara.com [cidara.com]
- 5. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Rezafungin Compared to Standard Antimicrobial Regimen for Prevention of Invasive Fungal Diseases in Adults Undergoing Allogeneic Blood and Marrow Transplantation [clinicaltrials.stanford.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rezafungin versus caspofungin for treatment of candidaemia and invasive candidiasis (ReSTORE): a multicentre, double-blind, double-dummy, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
